



Application Note: Identification of USP7 Substrates Modulated by HBX 19818 using Immunoprecipitation

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Compound of Interest		
Compound Name:	HBX 19818	
Cat. No.:	B607919	Get Quote

Audience: Researchers, scientists, and drug development professionals.

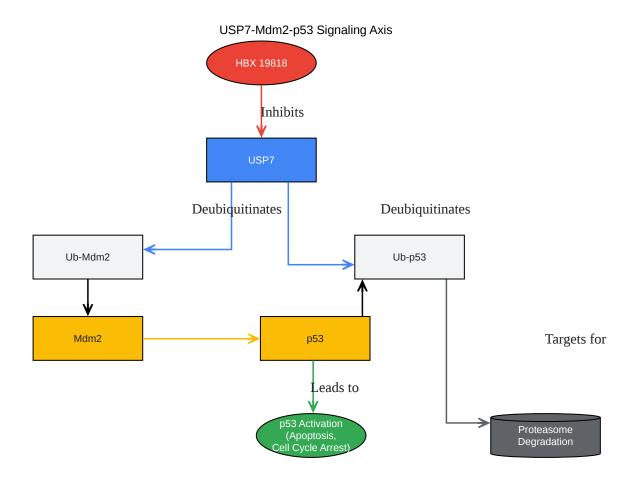
Introduction Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes, including DNA damage repair, cell cycle progression, and apoptosis[1]. By removing ubiquitin chains from its substrates, USP7 typically rescues them from proteasomal degradation[1]. Its deregulation is implicated in the progression of various cancers, making it an attractive therapeutic target[1]. Notable substrates of USP7 include the tumor suppressor p53 and its primary E3 ligase, Mdm2, creating a complex regulatory balance[1][2].

HBX 19818 is a specific, small-molecule inhibitor that covalently targets the catalytic cysteine residue (Cys223) of USP7, thereby blocking its deubiquitinating activity[3][4]. This inhibition leads to the accumulation of ubiquitinated USP7 substrates, subsequently altering their stability and downstream signaling pathways[5]. This application note provides detailed protocols for utilizing HBX 19818 to treat cells, followed by immunoprecipitation (IP) and communoprecipitation (co-IP) to isolate and identify USP7 substrates whose ubiquitination status is altered. These methods are foundational for validating known substrate interactions and discovering novel targets of USP7.

Signaling Pathway and Experimental Overview



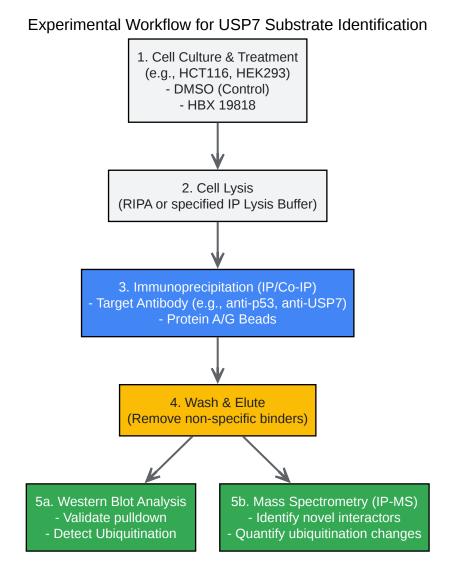
The following diagrams illustrate the canonical USP7 signaling pathway and the general experimental workflow for identifying substrates affected by **HBX 19818** treatment.



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Caption: USP7 inhibition by **HBX 19818** prevents deubiquitination of Mdm2 and p53.





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Caption: Workflow from cell treatment to analysis of USP7 substrate ubiquitination.

Data Presentation

Quantitative data should be organized for clear interpretation. Below are tables summarizing inhibitor characteristics and known substrates.

Table 1: Characteristics of USP7 Inhibitor HBX 19818



Property	Value	Reference
Target	Ubiquitin-Specific Protease 7 (USP7/HAUSP)	[5]
Mechanism	Covalent inhibitor of Cys223 in the catalytic domain	[3][4]
IC50 (in vitro)	28.1 μΜ	[5]
IC ₅₀ (in cells)	~6 µM (in human cancer cells)	[5]
Effects	Inhibits deubiquitination of USP7 substrates (e.g., p53, Mdm2)	[5]

| Cellular Outcomes | Induces apoptosis, cell cycle arrest, and DNA damage accumulation |[6]

Table 2: Examples of Validated USP7 Substrates for Investigation

Substrate Protein	Function	Potential Effect of HBX 19818 Treatment
p53	Tumor suppressor	Stabilization and activation[2][8]
Mdm2	E3 Ubiquitin Ligase for p53	Increased ubiquitination and degradation[2][5]
EZH2	Histone methyltransferase	Decreased stability[9]
RING1B	Polycomb complex component	Decreased stability[1]
FOXO1	Transcription factor	Enhanced activity[6]
MGMT	DNA repair protein	Decreased stability[8]

| YAP | Hippo pathway coactivator | Decreased stability[10] |



Experimental Protocols

These protocols provide a framework for investigating USP7 substrates. Optimization may be required depending on the cell line and specific antibodies used.

Protocol 1: Cell Culture and Treatment with HBX 19818

- Cell Seeding: Plate cells (e.g., HCT116, HEK293T, A549) in 10 cm or 15 cm dishes and grow to 70-80% confluency.
- Inhibitor Preparation: Prepare a stock solution of **HBX 19818** in DMSO.
- Treatment:
 - For the control group, treat cells with an equivalent volume of DMSO.
 - For the experimental group, treat cells with HBX 19818 at a final concentration of 10-50 μM.[5][6]
 - Note: A dose-response and time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine optimal conditions.
- Harvesting: After incubation, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to lysis.

Protocol 2: Cell Lysis for Immunoprecipitation

- Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but for preserving protein complexes, a less stringent buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) is preferable.
- Supplementation: Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. To preserve ubiquitination, add 10 mM N-ethylmaleimide (NEM).
- Lysis: Add 1 mL of ice-cold lysis buffer to each 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]



- Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing.
 Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
- Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine
 the protein concentration using a BCA or Bradford assay.

Protocol 3: Immunoprecipitation (Co-IP) of a USP7 Substrate

- Pre-clearing (Optional): To reduce non-specific binding, add 20 μL of Protein A/G magnetic beads to 1-2 mg of protein lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them, keeping the supernatant.
- Antibody Incubation: Add 2-5 μg of the primary antibody (e.g., anti-p53, anti-Mdm2, or anti-USP7) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Bead Incubation: Add 25-30 μL of equilibrated Protein A/G magnetic beads to the lysateantibody mixture. Incubate for an additional 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.[12]
- Washing:
 - Pellet the beads using a magnetic rack.
 - Discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a specified wash buffer).
 This step is critical for removing non-specifically bound proteins.
- Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 30-50 μL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. Pellet the beads, and collect the supernatant containing the eluted proteins.

Protocol 4: Western Blot Analysis



- Gel Electrophoresis: Load the eluted samples, along with a portion of the input lysate (20-30 μg), onto an SDS-PAGE gel.[13]
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
- Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-ubiquitin, anti-p53, anti-USP7) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

Expected Outcome: Upon treatment with **HBX 19818**, immunoprecipitation of a known USP7 substrate (e.g., p53) followed by Western blotting with an anti-ubiquitin antibody should reveal an increase in high-molecular-weight ubiquitin smears compared to the DMSO control, indicating hyperubiquitination.

Protocol 5: Sample Preparation for Mass Spectrometry (IP-MS)

For a global, unbiased discovery of substrates, the eluate from the IP can be analyzed by mass spectrometry.

- On-Bead Digestion: After the wash steps in Protocol 3, resuspend the beads in a digestion buffer (e.g., containing trypsin) and incubate overnight at 37°C.[14] This digests the proteins while they are still bound to the beads.
- Peptide Collection: Collect the supernatant containing the digested peptides.
- Sample Cleanup: Desalt and concentrate the peptides using C18 spin columns.



- LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify proteins and quantify changes in their abundance (or ubiquitination levels via di-glycine remnant profiling) between the HBX 19818-treated and control samples.

Table 3: Example Data Table for Quantitative Ubiquitome Analysis (IP-MS)

Identified Protein	Gene Name	Fold Change (HBX 19818 / DMSO)	p-value	Function
p53	TP53	5.2	<0.01	Tumor Suppressor
Mdm2	MDM2	4.8	<0.01	E3 Ligase
Protein X	GENEX	3.5	<0.05	Novel Candidate

| Protein Y | GENEY | 0.9 | >0.05 | Unchanged |

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